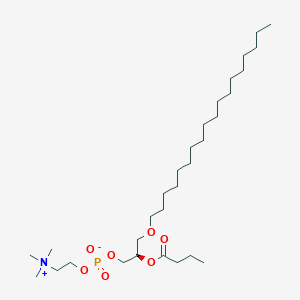

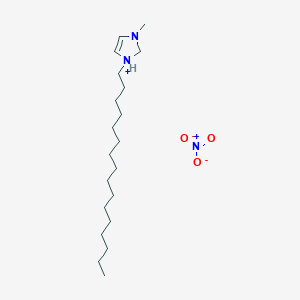

![molecular formula C48H30O12 B3068793 3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid CAS No. 83536-16-7](/img/structure/B3068793.png)

3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3’,4’,5’,6’-Tetrakis(4-carboxyphenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid” is a complex organic molecule with the molecular formula C32H20N2O8 . It is used as a monomer to synthesize Metal-organic Frameworks (MOFs) materials .

Synthesis Analysis

This compound can be synthesized solvothermally using the 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine anion (TCPP4−) as the tetratopic carboxylate linker . It can also be synthesized through amide bond formation with various amines and hydrazides .Molecular Structure Analysis

The molecular weight of this compound is 560.5098 . It has a complex structure with multiple benzene rings and carboxylic acid groups .Chemical Reactions Analysis

This compound is used as a monomer in the synthesis of MOF materials . It reacts with ZrOCl2·8H2O along with benzoic acid (modulator) in N,N-dimethylformamide (DMF) to synthesize a metal–organic framework (MOF) with a Zr (IV) ion .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 777.4±60.0 °C, and its density is predicted to be 1.447±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 2.81±0.10 .Scientific Research Applications

Dye and Rare Earth Ion Adsorption

Research by (Gao et al., 2019) highlighted the use of tetracarboxylate ligands, closely related to the target compound, in the creation of anionic indium-organic frameworks. These frameworks are highly efficient in adsorbing cationic methylene blue and rare earth ions, demonstrating their potential in selective dye adsorption and luminescence regulation.

Polymetallic Coordination Chemistry and Catalysis

The study by (Verkerk et al., 2002) introduced a structurally preorganized tetradentate ligand system, similar in structure to the target compound. This system offers a new approach to polymetallic coordination chemistry, potentially enhancing the field of catalysis.

Co-crystal Formation for Structural Diversity

(Kole et al., 2012) used a tetracarboxylic acid, akin to the compound , for creating co-crystals with linear dipyridyl spacers. This resulted in diverse structures like interpenetrated networks and 2D networks, showing the compound's relevance in creating structurally diverse materials.

Luminescent Properties in Metal-Organic Frameworks

The work by (Xu et al., 2019) utilized a related ligand in assembling Cd(II) metal-organic frameworks. These frameworks exhibit unique luminescent properties, which can be applied in areas like sensing and display technologies.

Chelation in Copper(II) Paddlewheel Structures

(Gomila et al., 2014) explored new ligands, structurally comparable to the target compound, supporting copper(II) paddlewheel-like structures. This indicates potential applications in designing novel metal complexes with specific properties.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of metal-organic frameworks (mofs) and in photodynamic therapy .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as fluorescence quenching .

Biochemical Pathways

Similar compounds have been used in photodynamic therapy, which involves the generation of singlet oxygen that can damage cancer cells .

Pharmacokinetics

Similar compounds have been used in the synthesis of mofs, which suggests that they may have unique absorption and distribution properties .

Result of Action

Similar compounds have been used in photodynamic therapy, which can lead to the damage of cancer cells .

Action Environment

Similar compounds have been used in the synthesis of mofs, which are known to be stable under various environmental conditions .

properties

IUPAC Name |

4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30O12/c49-43(50)31-13-1-25(2-14-31)37-38(26-3-15-32(16-4-26)44(51)52)40(28-7-19-34(20-8-28)46(55)56)42(30-11-23-36(24-12-30)48(59)60)41(29-9-21-35(22-10-29)47(57)58)39(37)27-5-17-33(18-6-27)45(53)54/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIFAWBWDOLINT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

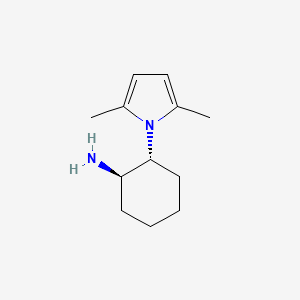

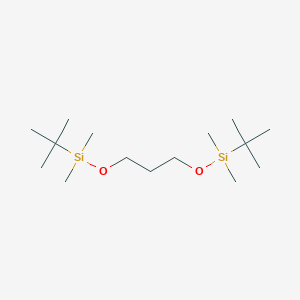

![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)

![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)